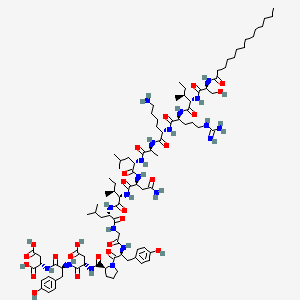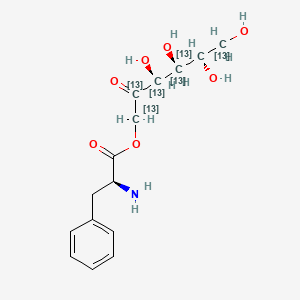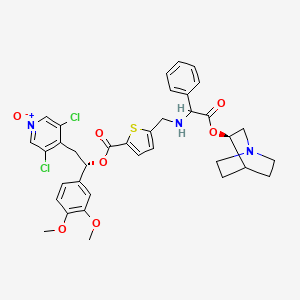
(Rac)-PDE4-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-PDE4-IN-4 is a compound known for its inhibitory effects on phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). This compound is of significant interest in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of inflammatory and neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-PDE4-IN-4 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the production process.
化学反応の分析
Types of Reactions
(Rac)-PDE4-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
(Rac)-PDE4-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase enzymes.
Biology: Employed in cellular and molecular biology research to investigate the role of cAMP in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders like depression and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用機序
The mechanism of action of (Rac)-PDE4-IN-4 involves the inhibition of phosphodiesterase 4 (PDE4) enzyme activity. By inhibiting PDE4, the compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular levels of cAMP. This elevation in cAMP levels modulates various cellular processes, including inflammation, immune response, and neuronal signaling. The molecular targets of this compound include the active site of the PDE4 enzyme, where it binds and inhibits its catalytic activity.
類似化合物との比較
Similar Compounds
MBQ-167: An inhibitor of Rac and Cdc42 GTPases, used in cancer research for its anti-metastatic properties.
MBQ-168: A derivative of MBQ-167 with enhanced inhibitory effects on Rac and Cdc42.
Uniqueness
(Rac)-PDE4-IN-4 is unique in its specific inhibition of the PDE4 enzyme, which distinguishes it from other compounds that target different molecular pathways. Its ability to modulate cAMP levels makes it particularly valuable in the study and treatment of diseases associated with dysregulated cAMP signaling.
特性
分子式 |
C36H37Cl2N3O7S |
|---|---|
分子量 |
726.7 g/mol |
IUPAC名 |
[(1S)-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-(3,4-dimethoxyphenyl)ethyl] 5-[[[2-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-2-oxo-1-phenylethyl]amino]methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C36H37Cl2N3O7S/c1-45-29-10-8-24(16-31(29)46-2)30(17-26-27(37)19-41(44)20-28(26)38)47-35(42)33-11-9-25(49-33)18-39-34(23-6-4-3-5-7-23)36(43)48-32-21-40-14-12-22(32)13-15-40/h3-11,16,19-20,22,30,32,34,39H,12-15,17-18,21H2,1-2H3/t30-,32-,34?/m0/s1 |
InChIキー |
OAWZSUHVKPQVIU-IYBDJRMXSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)O[C@H]5CN6CCC5CC6)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
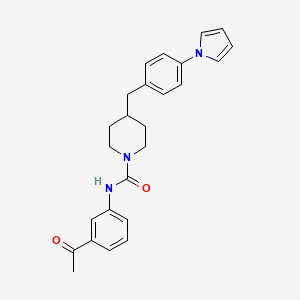
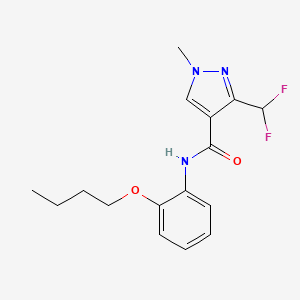
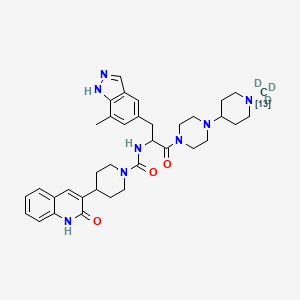
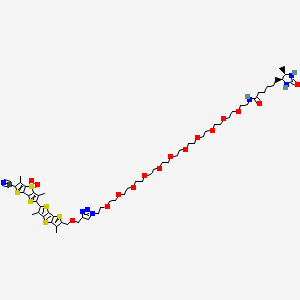

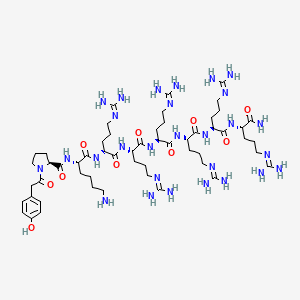

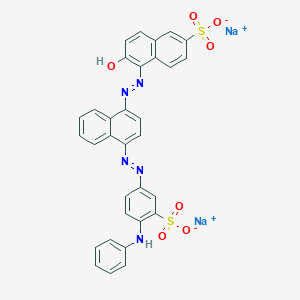
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
